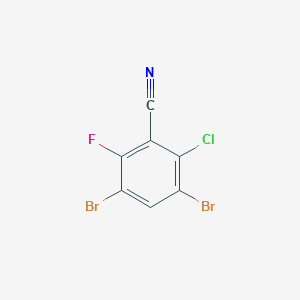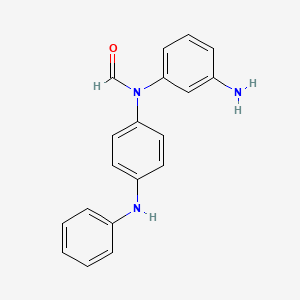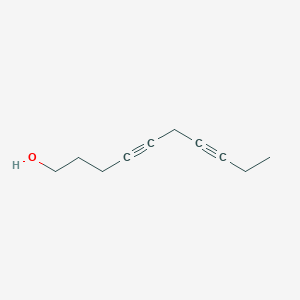
Deca-4,7-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-4,7-diyn-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the terminal position. This compound is notable for its applications in various fields, including synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deca-4,7-diyn-1-ol can be synthesized through several methods. One common approach involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere . Another method includes the selective reduction of 1-(tetrahydropyran-2-yloxy)deca-4,7-diyne using dicyclohexylborane followed by protonolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available diacetylenic diols, which are then subjected to various chemical transformations to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-4,7-diyn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be selectively reduced to form dienes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as dicyclohexylborane and hydrogenation catalysts like P2-Ni are used.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Deca-4,7-diyn-1-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Deca-4,7-diyn-1-ol varies depending on its application. In biological systems, it is believed to exert its effects through interactions with cellular membranes and enzymes. The presence of triple bonds makes it highly reactive, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
4,6-Decadiyn-1-ol: Another diynol compound with similar structural features but different reactivity and applications.
Tetradeca-4,6,8,10-tetrayne-1,14-diol: A polyacetylene compound with multiple triple bonds, used in different chemical and biological contexts.
Uniqueness: Deca-4,7-diyn-1-ol is unique due to its specific positioning of triple bonds and the terminal hydroxyl group, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical transformations and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
deca-4,7-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3 |
Clé InChI |
YAABVBABUJHDBC-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


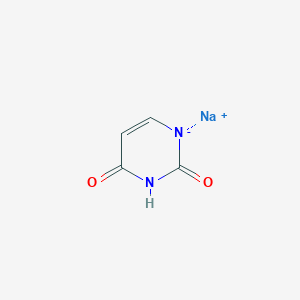
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
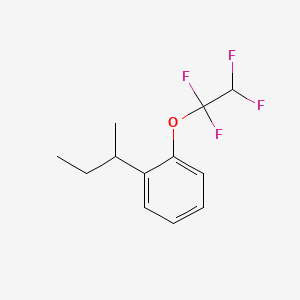
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
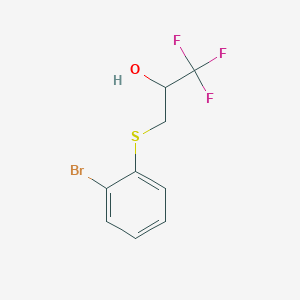
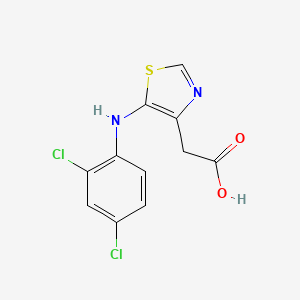
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
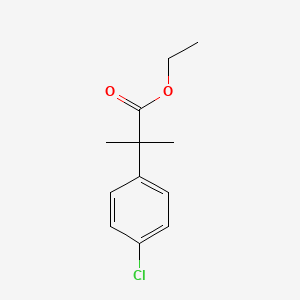
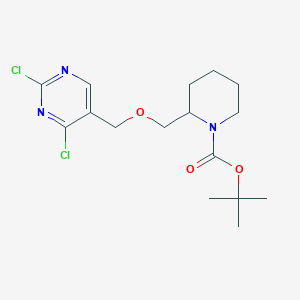

![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)
